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Compound of Interest

Compound Name: Ilicol

Cat. No.: B563836 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the Janus kinase (JAK) inhibitor, Upadacitinib,

with the tumor necrosis factor-alpha (TNF-α) inhibitor, Adalimumab, for the treatment of

moderately to severely active ulcerative colitis. The information is compiled from published

clinical trial data to facilitate independent verification and inform research and development

efforts.

Comparative Efficacy and Safety Data
The following tables summarize the key efficacy and safety outcomes from the pivotal Phase 3

clinical trial programs for Upadacitinib (U-ACHIEVE and U-ACCOMPLISH) and Adalimumab

(ULTRA 2).

Table 1: Comparison of Induction and Maintenance of Clinical Remission

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 7 Tech Support

https://www.benchchem.com/product/b563836?utm_src=pdf-interest
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Outcome
Upadacitinib (U-
ACHIEVE & U-
ACCOMPLISH)

Adalimumab
(ULTRA 2)

Placebo

Induction of Clinical

Remission (Week 8)

26% (UC1) and 34%

(UC2)[1]
16.5%[2]

5% (UC1) and 4%

(UC2)[1], 9.3%[2]

Maintenance of

Clinical Remission

(Week 52)

42% (15mg) and 52%

(30mg)[1]
17.3%[2] 12%[1], 8.5%[2]

Table 2: Key Secondary Efficacy Endpoints

Outcome Upadacitinib Adalimumab Placebo

Endoscopic

Improvement (Week

8)

36% (UC1) 41% 7% (UC1), 32%

Endoscopic

Improvement (Week

52)

49% (15mg), 62%

(30mg)
25% 14%, 15%

Corticosteroid-Free

Remission (Week 52)

45% (15mg), 57%

(30mg)
Not Reported 14%

Table 3: Overview of Common Adverse Events
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Adverse Event
Upadacitinib
(Induction)

Adalimumab
(Maintenance)

Placebo

Nasopharyngitis 5%[1] Not Reported 4%[1]

Creatine

Phosphokinase

Elevation

4%[1] Not Reported 2%[1]

Acne 5%[1] Not Reported 1%[1]

Serious Infections Not Reported 1.6%[2] 1.9%[2]

Experimental Protocols
Upadacitinib (U-ACHIEVE and U-ACCOMPLISH Induction
Studies)

Study Design: These were two replicate Phase 3, multicenter, randomized, double-blind,

placebo-controlled induction studies.[1]

Patient Population: Adults aged 16-75 years with moderately to severely active ulcerative

colitis (Adapted Mayo score of 5-9 with an endoscopic subscore of 2 or 3) for at least 90

days.[1]

Intervention: Patients were randomized (2:1) to receive oral Upadacitinib 45 mg once daily or

a matching placebo for 8 weeks.[1]

Primary Endpoint: The primary endpoint was clinical remission at week 8, defined by an

Adapted Mayo score.[1]

Key Secondary Endpoints: Secondary endpoints included endoscopic improvement and

clinical response.

Adalimumab (ULTRA 2 Maintenance Study)
Study Design: A randomized, double-blind, placebo-controlled trial to assess the efficacy of

Adalimumab in inducing and maintaining clinical remission.[2]

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pubmed.ncbi.nlm.nih.gov/35644166/
https://pubmed.ncbi.nlm.nih.gov/35644166/
https://pubmed.ncbi.nlm.nih.gov/35644166/
https://pubmed.ncbi.nlm.nih.gov/35644166/
https://pubmed.ncbi.nlm.nih.gov/35644166/
https://pubmed.ncbi.nlm.nih.gov/35644166/
https://pubmed.ncbi.nlm.nih.gov/22062358/
https://pubmed.ncbi.nlm.nih.gov/22062358/
https://pubmed.ncbi.nlm.nih.gov/35644166/
https://pubmed.ncbi.nlm.nih.gov/35644166/
https://pubmed.ncbi.nlm.nih.gov/35644166/
https://pubmed.ncbi.nlm.nih.gov/35644166/
https://pubmed.ncbi.nlm.nih.gov/22062358/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b563836?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Patient Population: 494 patients with moderate-to-severe ulcerative colitis who were

receiving concurrent treatment with oral corticosteroids or immunosuppressants. Patients

were stratified based on prior exposure to TNF-α antagonists.[2]

Intervention: Patients were randomized to receive either Adalimumab (160 mg at week 0, 80

mg at week 2, then 40 mg every other week) or placebo.[2]

Primary Endpoints: The primary endpoints were clinical remission at weeks 8 and 52.[2]

Signaling Pathways and Experimental Workflow
Mechanism of Action: Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by Upadacitinib and

Adalimumab.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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